molecular formula C19H23N5 B2821247 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850229-88-8

7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B2821247
CAS RN: 850229-88-8
M. Wt: 321.428
InChI Key: IGPYLVRCHUUEHG-UHFFFAOYSA-N
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Description

The compound “7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This makes them a subject of interest in pharmaceutical research.

Scientific Research Applications

Structural Characterization and Synthetic Approaches

Research on structurally related compounds, such as isothiazolopyridines and pyrazolopyrimidines, reveals significant interest in their crystal and molecular structures. These studies provide insights into the molecular packing, hydrogen bonding, and π…π interactions that influence their properties and reactivity. Computational investigations further correlate geometrical and electronic parameters with potential biological actions, such as analgesic effects (Karczmarzyk & Malinka, 2008).

Pharmacological Properties

The modifications of pyrazolo[1,5-a]pyrimidin-7-ones have been explored for their anti-inflammatory properties, leading to the identification of compounds with high activity and better therapeutic indices than reference drugs. Notably, some derivatives are found devoid of ulcerogenic activity, suggesting potential for safer therapeutic applications (Auzzi et al., 1983).

Electrophilic Substitution Reactions

Studies on the synthesis and electrophilic substitutions of novel pyrazolopyrimidines highlight the versatility of these scaffolds in organic synthesis. The preparation of a new series of compounds through reactions with electrophilic reagents showcases the potential for generating diverse derivatives with varied substituents, which could be essential for developing new therapeutic agents (Atta, 2011).

Antihypertensive and Antiinflammatory Applications

Research on triazolopyrimidines, a related class of compounds, has shown promising antihypertensive activity in both in vitro and in vivo models. These studies underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives in the development of new treatments for hypertension (Bayomi et al., 1999).

properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-3-22-9-11-23(12-10-22)18-13-15(2)21-19-17(14-20-24(18)19)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPYLVRCHUUEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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